molecular formula C9H6N2O2 B12814758 2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde

2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde

Cat. No.: B12814758
M. Wt: 174.16 g/mol
InChI Key: DMGKHWSDUPBWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde is a heterocyclic compound that features a benzimidazole ring fused with an oxoacetaldehyde group Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde typically involves the condensation of o-phenylenediamine with glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde involves its interaction with molecular targets such as enzymes and receptors. In the context of its anticancer activity, the compound inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the enzyme. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Another benzimidazole derivative with potential anticancer activity.

    2-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its photophysical properties and applications in materials science.

    2-(1H-benzo[d]imidazol-2-yl)acetate: Studied for its antimicrobial and anticancer activities.

Uniqueness

2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its ability to undergo diverse chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-2-oxoacetaldehyde

InChI

InChI=1S/C9H6N2O2/c12-5-8(13)9-10-6-3-1-2-4-7(6)11-9/h1-5H,(H,10,11)

InChI Key

DMGKHWSDUPBWHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)C=O

Origin of Product

United States

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